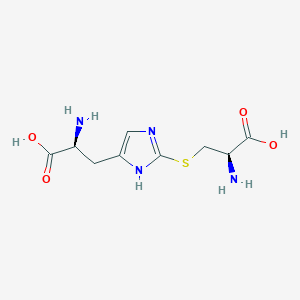

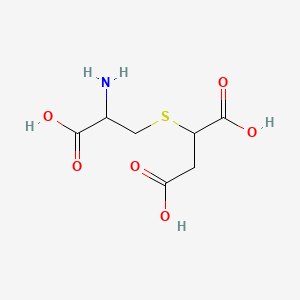

S-Cysteinosuccinic acid

Overview

Description

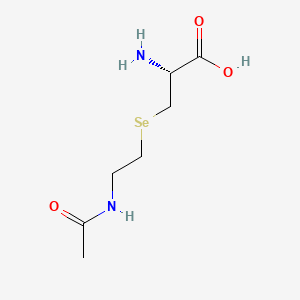

S-Cysteinosuccinic acid is intended for pharmaceutical applications and belongs to the class of organic compounds known as cysteine and derivatives . It has a molecular formula of C7H11NO6S and a molecular weight of 237.23 g/mol .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 237.23 g/mol . Its solubility and stability are referred to in the Certificate of Analysis (COA) .Scientific Research Applications

Redox Proteomics

Cysteine, due to the reactivity of its thiolate group, is involved in various redox forms within the cell. Studies in redox proteomics, particularly those utilizing differential alkylation-based methods, have greatly advanced our understanding of cysteine functionalities in health and disease. These methodologies are instrumental in analyzing cysteine's role in redox signaling through S-nitrosylation and S-sulfenylation, which are key mediators of intracellular redox processes (Wojdyla & Rogowska-Wrzesińska, 2015).

Role in Human Health and Nutrition

The amino acid l-Cysteine, closely related to S-Cysteinosuccinic acid, is vital for human health. Its use in diet, supplements, or drugs is significant for improving health or treating diseases. The research has shown a substantial increase in publications about l-Cysteine's usage, indicating its growing importance in nutraceutical industries and personalized medicine. However, the effectiveness and role of l-Cysteine supplements/drugs remain a topic of active research and debate (Clemente Plaza, García-Galbis & Martínez-Espinosa, 2018).

Clinical and Nutritional Benefits

Dietary cysteine and its derivatives are increasingly recognized for their potential in enhancing antioxidant status and improving outcomes in certain diseases. Research suggests that cysteine-enriched supplements could be beneficial in conditions involving chronic inflammation. These supplements might aid in boosting antioxidant status by influencing sulfur amino acid metabolism, particularly in stressed and inflammatory states (McPherson & Hardy, 2011).

Functional Cysteines in Proteomes

In the context of proteomics, cysteine's intrinsic nucleophilicity is of great interest. Research indicates that hyper-reactivity among cysteine residues is rare but specifies a range of activities including catalytic functions and sites of oxidative modification. This understanding is pivotal for identifying functional cysteines in uncharacterized proteins and for the development of computational models predicting cysteine functionality (Weerapana et al., 2010).

Bioluminescence Imaging

Cysteine, including its derivatives like this compound, plays a crucial role in numerous biological functions. The development of a bioluminescence probe for detecting cysteine in vivo is a significant advancement. This method enables noninvasive imaging and understanding of cysteine's complex roles in physiological and pathological processes (Hu et al., 2020).

Cysteine Metabolism and Implications

Cysteine metabolism involves its conversion to glutathione, hydrogen sulfide, and taurine, crucial for cellular homeostasis. Understanding these metabolic pathways, particularly in relation to health and disease, is vital. The role of L-cysteine in glutathione synthesis has been extensively researched, highlighting its significance in various pathological conditions (Yin et al., 2016).

Future Directions

While specific future directions for S-Cysteinosuccinic acid are not mentioned in the search results, it’s worth noting that research into related compounds, such as cystine, is ongoing. For example, the cystine/glutamate exchange system, system x−c, is being studied for its role in providing a reducing microenvironment required for proper cell signaling and communication .

Properties

IUPAC Name |

2-(2-amino-2-carboxyethyl)sulfanylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6S/c8-3(6(11)12)2-15-4(7(13)14)1-5(9)10/h3-4H,1-2,8H2,(H,9,10)(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKFTKCRVIDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)SCC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955869 | |

| Record name | 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | S-Cysteinosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34317-60-7 | |

| Record name | 2-[(2-Amino-2-carboxyethyl)thio]butanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34317-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(1,2-Dicarboxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034317607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-Amino-2-carboxyethyl)sulfanyl]butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-Cysteinosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

132 - 134 °C | |

| Record name | S-Cysteinosuccinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029418 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

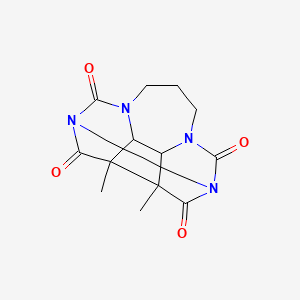

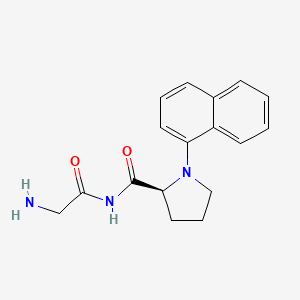

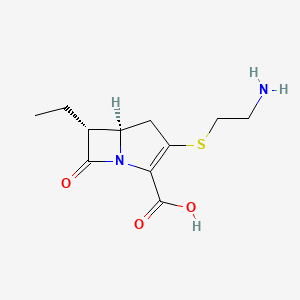

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,9R,13R)-1,13-Diethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1208701.png)

![1,1'-Bis[3-(1'-methyl-4,4'-bipyridinium-1-yl)propyl]-4,4'-bipyridinium](/img/structure/B1208703.png)